molecular formula C3H4BrF2NO B6236085 2-bromo-2,2-difluoro-N-methylacetamide CAS No. 1849242-76-7

2-bromo-2,2-difluoro-N-methylacetamide

Cat. No. B6236085
CAS RN: 1849242-76-7
M. Wt: 188
InChI Key:
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Description

2-Bromo-2,2-difluoro-N-methylacetamide, also known as 2-Bromo-2,2-difluoromethylacetamide, is an organobromine compound used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a melting point of -63°C and a boiling point of 57°C. This compound is soluble in water, ethanol, and methanol, and is insoluble in ether. It has a molecular weight of 188.97 g/mol and a molecular formula of C3H4Br2F2NO.

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N-methylacetamidedifluoro-N-methylacetamide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form a bromonium ion. This bromonium ion can then react with other species, such as acids or bases, to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-2,2-difluoro-N-methylacetamidedifluoro-N-methylacetamide are not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and butyrylcholine, respectively. Additionally, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-2,2-difluoro-N-methylacetamidedifluoro-N-methylacetamide in laboratory experiments include its high reactivity, its low toxicity, and its low cost. Additionally, it has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. The main limitation of using this compound in laboratory experiments is its instability in the presence of light and air.

Future Directions

The future directions for 2-bromo-2,2-difluoro-N-methylacetamidedifluoro-N-methylacetamide include its use in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it could be used in the synthesis of new catalysts and in the synthesis of fluorescent dyes. Additionally, it could be used in the development of new drugs to treat a variety of diseases and disorders, including cancer and Alzheimer’s disease. Furthermore, it could be used in the development of new diagnostic tools and in the development of new methods for drug delivery.

Synthesis Methods

2-bromo-2,2-difluoro-N-methylacetamidedifluoro-N-methylacetamide can be synthesized using a variety of methods. One method involves the reaction of 2-bromo-2,2-difluoroacetamide with methyl iodide in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired product in high yields. Another method involves the reaction of 2-bromo-2,2-difluoroacetamide with trimethyl phosphite in the presence of a base such as potassium carbonate. This reaction is carried out at room temperature and yields the desired product in high yields.

Scientific Research Applications

2-bromo-2,2-difluoro-N-methylacetamidedifluoro-N-methylacetamide is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of peptide-based drugs, as well as in the synthesis of fluorescent dyes and other compounds. Additionally, it is used in the synthesis of organobromine compounds and in the synthesis of organobromine-based catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-2,2-difluoro-N-methylacetamide can be achieved through a three-step process involving the reaction of N-methylacetamide with bromine and difluoromethane.", "Starting Materials": [ "N-methylacetamide", "Bromine", "Difluoromethane" ], "Reaction": [ "Step 1: N-methylacetamide is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form N-methyl-2-bromoacetamide.", "Step 2: N-methyl-2-bromoacetamide is then reacted with difluoromethane in the presence of a base such as potassium carbonate to form 2-bromo-2,2-difluoro-N-methylacetamide.", "Step 3: The final product is purified through recrystallization or column chromatography." ] }

CAS RN

1849242-76-7

Molecular Formula

C3H4BrF2NO

Molecular Weight

188

Purity

95

Origin of Product

United States

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